1,2-Difluoro-3-(hexyloxy)benzene
Overview
Description
1,2-Difluoro-3-(hexyloxy)benzene is a fluorinated benzene derivative with a hexyloxy group attached to the 3-position. It is a colorless, volatile liquid with a faint, sweet odor. The compound is soluble in most organic solvents and is used in various applications, including as a precursor to other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-(hexyloxy)benzene can be synthesized through a reaction involving 1-bromohexane, potassium carbonate, and a fluorinated benzene derivative. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzene derivatives.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Reduced benzene derivatives.
Scientific Research Applications
1,2-Difluoro-3-(hexyloxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-(hexyloxy)benzene involves its interaction with molecular targets through its fluorine atoms and hexyloxy group. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-4-(hexyloxy)benzene
- 1,3-Difluoro-2-(hexyloxy)benzene
- 1,2-Difluoro-3-(methoxy)benzene
Uniqueness
1,2-Difluoro-3-(hexyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a hexyloxy group makes it a valuable compound for various applications, particularly in the synthesis of other fluorinated compounds.
Properties
IUPAC Name |
1,2-difluoro-3-hexoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYUARIRPJREFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614413 | |
Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-19-0 | |
Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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